2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione
Description
Contextualizing Indane-1,3-dione Derivatives as Privileged Scaffolds in Chemical Synthesis and Biological Inquiry
The indane-1,3-dione nucleus is considered a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets. mdpi.comencyclopedia.pub This versatility has rendered its derivatives subjects of intense study, leading to the discovery of compounds with a wide spectrum of pharmacological properties. nih.govresearchgate.net Historically, derivatives of indane-1,3-dione have been recognized for their potent anticoagulant activity. srce.hrresearchgate.netsrce.hrnih.gov Beyond this well-established role, contemporary research has unveiled their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.goviajps.com The unique structural feature of the indane-1,3-dione system is its β-diketone moiety, which imparts a high degree of chemical reactivity, making it a versatile building block for the synthesis of more complex molecules. mdpi.comencyclopedia.pub The presence of two carbonyl groups flanking a methylene (B1212753) group allows for a variety of chemical transformations, including Knoevenagel condensations, which are crucial for the synthesis of derivatives like the one under discussion. mdpi.comencyclopedia.pub
| Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| 2-Arylindane-1,3-diones | Anticoagulant | srce.hrresearchgate.net |
| Acylated indane-1,3-diones | Insecticidal, Anticoagulant | nih.gov |
| Various substituted derivatives | Anticancer, Anti-inflammatory, Antimicrobial | nih.gov |
| Indane-2-arylhydrazinylmethylene-1,3-diones | Inhibitors of amyloid aggregation | nih.gov |
The Chalcone (B49325) Moiety: Significance and Structural Characteristics as α,β-Unsaturated Ketones in Bioactive Compounds
Chalcones, or 1,3-diaryl-2-propen-1-ones, are natural products that serve as precursors in the biosynthesis of flavonoids. nih.govbohrium.com Their defining structural feature is an α,β-unsaturated ketone system that bridges two aromatic rings. acs.org This reactive ketoethylenic moiety is largely responsible for the broad range of biological activities exhibited by chalcone derivatives. acs.orgalliedacademies.org The conjugated system of double bonds allows for Michael addition reactions, a mechanism through which these molecules can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. mdpi.com Chalcones have garnered significant attention for their potent anticancer properties, with studies demonstrating their ability to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. nih.govnih.govmdpi.com Furthermore, the therapeutic potential of chalcones extends to anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. alliedacademies.orgijpsjournal.comnih.gov The ease of their synthesis, typically through a Claisen-Schmidt condensation between an aldehyde and a ketone, further enhances their appeal as templates for drug discovery. bohrium.comijpsjournal.comnih.gov
| Derivative Class | Reported Biological Activity | Reference |
|---|---|---|
| Natural and Synthetic Chalcones | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antioxidant | alliedacademies.orgmdpi.comijpsjournal.com |
| Chalcone-Indole Hybrids | Anticancer | nih.gov |
| Indanone-based Chalcones | Vasodilation | usm.my |
| Chalcones with Heterocyclic Rings | Antimalarial, Antimicrobial | nih.gov |
Rationale for Investigating 2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione as a Hybrid Indane-1,3-dione-Chalcone Scaffold
The rationale for the synthesis and investigation of this compound stems from the principles of molecular hybridization. By covalently linking the indane-1,3-dione scaffold with a chalcone moiety, the resulting hybrid molecule may exhibit a unique biological profile that is distinct from, or synergistic to, its individual components.
The indane-1,3-dione core provides a rigid, bicyclic framework with established biological relevance, particularly in areas like anticoagulation and cancer therapy. nih.govsrce.hr The chalcone portion introduces a reactive α,β-unsaturated system, a well-known pharmacophore responsible for a plethora of biological effects, most notably anticancer activity. nih.govnih.govingentaconnect.com The combination of these two pharmacophores could lead to a molecule with multiple mechanisms of action, potentially enhancing its therapeutic efficacy and overcoming drug resistance.
Furthermore, the presence of a 4-bromophenyl group on the chalcone moiety is of particular interest. Halogen atoms, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can enhance lipophilicity, potentially improving membrane permeability and cellular uptake. It can also engage in halogen bonding, a type of non-covalent interaction that can contribute to stronger binding with biological targets.
The investigation of this compound is therefore driven by the hypothesis that the fusion of these two powerful scaffolds will yield a novel compound with significant potential for further development in medicinal chemistry. The exploration of such hybrid molecules represents a promising avenue in the ongoing search for more effective and selective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQJOTUCCJDGD-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 4 Bromophenyl Prop 2 Enoyl Indane 1,3 Dione and Its Analogues
Strategies for the Construction of the Indane-1,3-dione Core
The indane-1,3-dione framework is a versatile and privileged scaffold in organic synthesis. nih.gov Its preparation is a critical first step, and several reliable methods have been developed, primarily involving cyclization of phthalic acid derivatives or oxidation of indane-based precursors.
Nucleophilic Addition and Cyclization Routes from Phthalic Acid Derivatives
The most direct and widely employed method for synthesizing the indane-1,3-dione core involves the condensation of phthalic acid derivatives with compounds possessing an active methylene (B1212753) group. A primary example is the reaction of a dialkyl phthalate, such as diethyl phthalate, with an alkyl acetate like ethyl acetate. nih.gov This process is conducted under basic conditions, leading to a nucleophilic addition and subsequent intramolecular cyclization. The reaction forms a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. nih.gov This intermediate is then subjected to acidic hydrolysis and decarboxylation, typically by heating, to yield the final indane-1,3-dione product in moderate yields. nih.gov
Alternative precursors derived from phthalic acid can also be utilized, offering flexibility in the synthetic design.
| Phthalic Acid Derivative | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Dialkyl Phthalate | Alkyl Acetate | 1. Base (e.g., NaH, NaOEt) 2. Acid, Heat | Forms intermediate followed by hydrolysis and decarboxylation to yield Indane-1,3-dione. | nih.gov |
Oxidation-Based Approaches to the Indane-1,3-dione System
While cyclization routes are more common, the indane-1,3-dione system can also be accessed through the oxidation of indane. This approach leverages a pre-existing five-membered ring and introduces the desired ketone functionalities. Various oxidizing agents and catalytic systems have been reported to achieve this transformation. However, these methods can sometimes be limited by lower yields or the need for expensive reagents compared to the more popular cyclization strategies. nih.gov
| Precursor | Oxidizing System | Reference |
|---|---|---|
| Indane | N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO) | nih.gov |
| Indane | H₂O₂ with a Mn catalyst | nih.gov |
| Indane | Pyridinium dichromate (PCC) with Adogen 464 and sodium percarbonate | nih.gov |
Synthesis of Key Precursors such as 2-Acetylindane-1,3-dione
To synthesize the target compound, 2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione, a key intermediate is 2-acetylindane-1,3-dione. This precursor introduces the acetyl group at the active C2 position, which will subsequently react with an aromatic aldehyde. 2-Acetylindane-1,3-dione is known to exist predominantly in its more stable diketo-enol tautomeric form, 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione. nih.govchempap.org
One reported synthesis involves a Friedel-Crafts-type acylation. It begins with a selective cyclo-oligomerization through the self-condensation of acetyl chloride in the presence of aluminum trichloride (AlCl₃). nih.gov This is followed by a cross-condensation reaction with benzoyl chloride, which ultimately yields the desired 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione precursor with high efficiency. nih.gov
Formation of the α,β-Unsaturated Ketone (Chalcone) Linkage at the C2 Position of Indane-1,3-dione
The final step in the synthesis of the title compound is the formation of the α,β-unsaturated ketone, a structure characteristic of chalcones. This is achieved by creating a carbon-carbon double bond between the C2-acetyl group of the indane-1,3-dione precursor and an aromatic aldehyde.
Claisen-Schmidt Condensation Protocols Utilizing Aromatic Aldehydes
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation that is exceptionally well-suited for this transformation. wikipedia.org It involves the reaction of a ketone containing an α-hydrogen (in this case, 2-acetylindane-1,3-dione) with an aromatic aldehyde that lacks α-hydrogens (such as 4-bromobenzaldehyde). wikipedia.orgmagritek.com
The reaction is typically base- or acid-catalyzed. In the context of 2-acetylindane-1,3-dione, a condensation with a suitable aromatic aldehyde has been successfully carried out in acetic acid. nih.gov The reaction proceeds via the enol or enolate of the 2-acetylindane-1,3-dione, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone system of this compound. magritek.com Interestingly, attempts to use piperidine as a base for this specific condensation were reported to be unsuccessful, with the starting materials being recovered. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Acetylindane-1,3-dione | Aromatic Aldehyde | Acetic Acid | Claisen-Schmidt Condensation | 2-Cinnamoyl-1,3-indandione derivative | nih.gov |
Knoevenagel Condensation Strategies for Chalcone (B49325) Derivatives
The Knoevenagel condensation provides an alternative and powerful strategy for forming carbon-carbon bonds at the C2 position of the indane-1,3-dione core. wikipedia.org This reaction is defined by the condensation of a carbonyl compound with a molecule containing an active methylene group, where the methylene protons are acidic due to flanking electron-withdrawing groups. wikipedia.org
The indane-1,3-dione molecule itself possesses a highly active methylene group at the C2 position, making it an excellent substrate for Knoevenagel reactions. nih.gov The condensation is typically carried out by reacting indane-1,3-dione directly with an aldehyde or ketone in the presence of a catalytic amount of a weak base, such as piperidine, often in an alcohol solvent like ethanol. nih.gov This reaction leads to the formation of a 2-ylidene-indane-1,3-dione derivative. While the Claisen-Schmidt reaction starts from a pre-functionalized 2-acetyl derivative, the Knoevenagel condensation directly functionalizes the parent indane-1,3-dione ring, making it a key method for producing a wide array of related chalcone analogues and other vinylogous systems. nih.gov
| Active Methylene Compound | Carbonyl Compound | Catalyst/Solvent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| Indane-1,3-dione | Benzaldehyde | Piperidine / Ethanol | Knoevenagel Condensation | 2-Benzylidene-indane-1,3-dione | nih.gov |
| Indane-1,3-dione | Malononitrile | Sodium Acetate or Piperidine / Ethanol | Knoevenagel Condensation | Dicyanomethylene derivatives | nih.gov |
Alternative Acylation and Coupling Reactions in Related Chalcone Syntheses
While the Claisen-Schmidt condensation remains a cornerstone for chalcone synthesis, a variety of alternative and modern synthetic strategies have been developed to overcome its limitations, such as harsh reaction conditions and potential side-product formation. ekb.eg These methods offer greater flexibility, efficiency, and substrate scope. Key alternative strategies include cross-coupling reactions, olefination reactions, and Friedel-Crafts acylations. ekb.egnih.gov
Cross-coupling reactions are powerful tools for forming the core C6-C3-C6 structure of chalcones. nih.gov Notable examples include:
Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with a haloarene. saudijournals.com
Heck Coupling: This method can form chalcones by reacting aryl vinyl ketones with aryl iodides or through the carbonylation of phenols. saudijournals.com A one-pot Heck carbonylation of phenol has also been reported. saudijournals.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides in the presence of palladium and copper catalysts. ekb.eg A subsequent isomerization can yield the chalcone structure. mdpi.com Microwave-assisted Sonogashira coupling isomerization processes have been shown to produce chalcones in high yields with significantly reduced reaction times. ekb.eg
Olefination reactions provide another route to the α,β-unsaturated ketone system. The Wittig reaction , for instance, uses a phosphonium ylide to convert an aldehyde into the alkene moiety of the chalcone. ekb.eg Microwave irradiation can accelerate this process, yielding products in minutes. ekb.eg The Julia-Kocienski olefination is another effective method, reacting an aldehyde with a heteroaryl sulfone in the presence of a base. ekb.eg
Friedel-Crafts acylation offers a direct approach where a phenol or another activated aromatic ring is acylated using a cinnamoyl chloride derivative, which provides the three-carbon bridge and the second phenyl ring. ekb.egsaudijournals.com Additionally, Fries' rearrangement , particularly the photo-Fries rearrangement of phenyl-cinnamates, can be employed to produce 2-hydroxy substituted chalcones. ekb.eg
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Suzuki Coupling | Coupling of haloarenes with aryl boronic acids. | Palladium compounds | saudijournals.com |
| Heck Coupling | Reaction of aryl vinyl ketones with aryl iodides. | Palladium catalyst | saudijournals.com |
| Sonogashira Coupling | Coupling of terminal alkynes with phenyl halides, followed by isomerization. | Palladium and Copper (CuI) catalysts | ekb.eg |
| Wittig Olefination | Reaction of an aldehyde with a triphenyl-benzoyl-methylene phosphorane. | Phosphonium ylide | ekb.eg |
| Friedel-Crafts Acylation | Acylation of phenols or other aromatics with cinnamoyl chloride. | Lewis acid (e.g., AlCl3) | saudijournals.com |
| Fries' Rearrangement | Photo-rearrangement of phenyl-cinnamates to yield 2-hydroxychalcones. | UV light | ekb.eg |
Introduction of the 4-Bromophenyl Moiety in the Chalcone Structure
The introduction of the 4-bromophenyl group into a chalcone structure is most commonly achieved through the Claisen-Schmidt condensation reaction. atconline.bizuns.ac.id This base- or acid-catalyzed reaction involves the condensation of an appropriate aldehyde and an acetophenone derivative. nih.gov To synthesize a chalcone containing a 4-bromophenyl moiety, one of the aromatic precursors must be substituted with bromine at the para position.
There are two primary pathways for this synthesis:
Reaction of 4-bromoacetophenone with a benzaldehyde derivative. In this route, the enolate is formed from 4-bromoacetophenone, which then acts as the nucleophile. For example, the synthesis of (2E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is achieved by reacting 4-bromoacetophenone with 2-methoxybenzaldehyde in ethanol with a potassium hydroxide solution. atconline.biz
Reaction of an acetophenone derivative with 4-bromobenzaldehyde. Here, 4-bromobenzaldehyde serves as the electrophile that is attacked by the enolate of the acetophenone. odinity.com The synthesis of 4'-bromochalcone from 4-bromoacetophenone and benzaldehyde is a well-documented example of the Claisen-Schmidt reaction, which can be performed conventionally at room temperature or accelerated using microwave irradiation. uns.ac.id
The mechanism under basic conditions, such as with NaOH or KOH, involves the deprotonation of the α-carbon of the acetophenone to form a reactive enolate ion. uns.ac.id This enolate then attacks the carbonyl carbon of the aldehyde in an aldol addition. The resulting aldol product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. nih.gov
Alternative methods like the Suzuki cross-coupling can also be utilized. saudijournals.com For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine can be coupled with various arylboronic acids, demonstrating the utility of coupling reactions for incorporating substituted phenyl rings. researchgate.net
| Reactant 1 | Reactant 2 | Product Name | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Bromoacetophenone | 2-Methoxybenzaldehyde | (2E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | atconline.biz |
| Acetophenone | 4-Bromobenzaldehyde | 4-Bromochalcone | Aldol Condensation | odinity.com |
| 4-Bromoacetophenone | Benzaldehyde | 4'-Bromochalcone | Claisen-Schmidt Condensation | uns.ac.id |
Advanced Synthetic Transformations and Derivatization Strategies from the Core Compound
The this compound scaffold is rich in reactive sites, offering numerous opportunities for advanced synthetic transformations and derivatization. These modifications can be targeted at the indane-1,3-dione ring, the prop-2-enoyl linker, or the phenyl rings, enabling the creation of diverse and complex molecular architectures. nih.govnih.gov
The indane-1,3-dione moiety is a versatile building block characterized by several reactive sites. nih.govencyclopedia.pub The active methylene group (C-2 position), flanked by two carbonyl groups, is particularly important for chemical modifications. nih.govencyclopedia.pub
Key functionalization strategies include:
Knoevenagel Condensation: The active methylene group is an excellent candidate for Knoevenagel reactions with various aldehydes and ketones, allowing for the introduction of diverse substituents. nih.govencyclopedia.pub
Functionalization of Ketone Groups: The carbonyl groups can be functionalized, for example, by reacting with malononitrile to enhance the electron-accepting properties of the indane-1,3-dione core. nih.govencyclopedia.pub
Halogenation: The C-2 position can be dihalogenated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield 2,2-dihalo-1,3-indandiones. encyclopedia.pub
Alkylation: Dialkylation of the active methylene group can be achieved using reagents like bromobenzyl bromide under specific conditions, such as with freshly prepared KF-celite in dry acetonitrile. nih.gov
Ring Expansion: Indene-1,3-dione can undergo novel ring expansion reactions when treated with alkynyl ketones under transition-metal-free conditions, providing an efficient route to functionalized benzoannulated seven-membered rings. nih.govacs.org
| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Active Methylene (C-2) | Aldehydes/Ketones, Piperidine | 2-Alkylidene-1,3-indandiones | nih.govencyclopedia.pub |
| Halogenation | Active Methylene (C-2) | NCS, NBS | 2,2-Dihalo-1,3-indandiones | encyclopedia.pub |
| Alkylation | Active Methylene (C-2) | Alkyl halides, KF-celite | 2,2-Dialkyl-1,3-indandiones | nih.gov |
| Ring Expansion | C1-C2 Bond | Alkynyl ketones, Base | Benzoannulated seven-membered rings | nih.gov |
The prop-2-enoyl linker, which is an α,β-unsaturated carbonyl system, is a defining feature of the chalcone portion of the molecule and a hub of reactivity. nih.govnih.gov
Reactions at the Enone System: The conjugated system is susceptible to various addition reactions. Michael addition is a prominent reaction where nucleophiles add to the β-carbon of the enone system. ekb.eg The carbon-carbon double bond can also undergo reactions such as bromination, leading to the formation of dibromo derivatives.
Modifications of the Phenyl Rings: The substitution pattern on both phenyl rings can be modified to fine-tune the electronic and steric properties of the molecule. researchgate.net While the 4-bromophenyl ring is already functionalized, the bromine atom itself can serve as a handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the introduction of new aryl, alkynyl, or amino groups.
Indane-1,3-dione and its derivatives, particularly 2-arylidene-1,3-indanediones, are highly valuable substrates for multi-component reactions (MCRs) and cycloadditions, enabling the rapid construction of complex molecular scaffolds like spirocyclic and fused-ring systems. nih.govresearchgate.netresearchgate.net
Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. nih.gov MCRs involving indane-1,3-dione often proceed through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov For instance, a four-component reaction of indane-1,3-dione, an aldehyde, ethyl acetoacetate, and ammonium acetate can yield complex indeno[1,2-b]pyridine derivatives. nih.gov
Cycloaddition Reactions: The electron-deficient alkene in 2-arylidene-1,3-indanedione derivatives makes them excellent dienophiles and dipolarophiles. researchgate.netresearchgate.net
[3+2] Cycloaddition: These reactions are widely used to synthesize five-membered heterocyclic rings. nih.gov For example, the asymmetric [3+2] cyclization between 2-arylidene-1,3-indanediones and other reagents can produce complex dispiro compounds. nih.govacs.org
[4+2] Cycloaddition (Diels-Alder): 2-Arylidene-1,3-indanediones can act as dienophiles in Diels-Alder reactions to construct six-membered rings, leading to fused heterocyclic systems. researchgate.netresearchgate.net
Cascade Reactions: A cascade process involving the ring expansion of indane-1,3-dione with ynones followed by a subsequent formal [4+2] cycloaddition provides access to highly functionalized bridged seven-membered-ring systems. acs.org
These advanced strategies highlight the synthetic versatility of the core compound, allowing for the creation of novel and structurally diverse molecules from a single, versatile precursor.
Computational Chemistry and Theoretical Investigations of 2 3 4 Bromophenyl Prop 2 Enoyl Indane 1,3 Dione
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance between accuracy and computational cost. It is widely employed to study the properties of organic molecules, including chalcones and indane-1,3-dione derivatives. researchgate.net DFT methods are used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. nih.gov
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until the net force is zero. For 2-(3-(4-bromophenyl)prop-2-enoyl)indane-1,3-dione, this would involve determining the bond lengths, bond angles, and dihedral angles that define its shape.
The core structure of this molecule is a chalcone-like fragment (the (4-bromophenyl)prop-2-enoyl group) attached to an indane-1,3-dione moiety. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known to have a three-carbon α,β-unsaturated carbonyl system joining two aromatic rings. researchgate.net Crystal structure analyses of related brominated chalcones reveal that the molecule is often nearly planar, but significant twisting can occur between the aromatic rings and the central enone bridge. nih.govresearchgate.net For example, in (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, the dihedral angle between the two benzene rings is 71.3°. researchgate.net In contrast, (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is almost planar, with a dihedral angle of just 4.97° between the rings. researchgate.net
DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict these geometrical parameters. For the title compound, conformational analysis would be crucial to identify the most stable arrangement, particularly the rotation around the single bonds connecting the indane-dione, the carbonyl group, the enone bridge, and the bromophenyl ring. The planarity of the molecule is a key factor influencing its electronic properties, such as conjugation and charge transfer.
| Parameter | Description | Expected Findings from DFT Optimization |
| Bond Lengths & Angles | Distances between bonded atoms and angles between adjacent bonds. | Values are expected to be in normal ranges for C-C, C=C, C=O, C-Br, and C-H bonds. DFT can predict these with high accuracy, comparable to X-ray diffraction data. researchgate.net |
| Dihedral Angles | Torsion angles defining the 3D arrangement and planarity of the molecule. | The dihedral angle between the 4-bromophenyl ring and the indane-1,3-dione moiety will determine the overall planarity. This is influenced by steric hindrance and electronic effects. |
| Conformational Stability | The relative energies of different spatial arrangements (conformers). | Calculations would identify the global minimum energy conformer, which is the most likely structure of the molecule at equilibrium. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.net A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net
In DFT studies of related chalcone (B49325) derivatives, the HOMO is often localized on one of the aromatic rings (typically the one with electron-donating groups), while the LUMO is distributed over the enone bridge and the other aromatic ring. For this compound, the HOMO would likely be distributed over the 4-bromophenyl ring, while the LUMO would be centered on the electron-withdrawing indane-1,3-dione moiety and the conjugated system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The energy gap can be calculated from the energies of these orbitals. For example, DFT calculations on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one in different solvents yielded energy gaps around 3.75 eV. The calculated values provide a quantitative measure of the molecule's electronic stability and its potential as an electronic material.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. More positive values indicate a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. More negative values indicate a better electron acceptor. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the three carbonyl groups, as these are the most electronegative atoms and represent likely sites for hydrogen bonding and electrophilic attack. nih.gov The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). This analysis helps to understand the molecule's intermolecular interactions and provides insights into how it might bind to a biological receptor. researchgate.net
Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a crucial role in determining the supramolecular structure and crystal packing of molecules. nih.gov While crystal structure determination provides experimental evidence of these interactions, computational methods can be used to analyze them in detail.
The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize weak non-covalent interactions based on the electron density (ρ) and its gradient. mdpi.com An RDG analysis would allow for the identification of specific regions within this compound that are involved in stabilizing interactions. For instance, crystal structures of similar chalcones show the presence of weak intermolecular C-H···O, C-H···Br, and C-H···π hydrogen bonds that link molecules together. nih.govnih.gov An RDG analysis could computationally confirm and map these interactions, providing a deeper understanding of the forces that govern the molecule's solid-state architecture.
Molecular Docking Studies of Related Compounds
These studies demonstrate that the indane-1,3-dione core can serve as a versatile anchor for binding to various protein targets. The specific interactions and binding affinities are dictated by the substituents attached to the core structure.
Antimalarial Agents: In one study, a series of indane-1,3-dione derivatives were designed and docked against two key malarial enzymes, Plasmodium falciparum lactate dehydrogenase (Pf-LDH) and aspartic protease plasmepsin II. The results indicated that these compounds could act as potent inhibitors, with calculated binding affinities suggesting strong interactions within the active sites of these enzymes. researchgate.net
Anti-inflammatory Agents: Another series of novel 1,3-indanedione derivatives were evaluated as anti-inflammatory agents by performing molecular docking studies against the cyclooxygenase-2 (COX-2) enzyme. The docking results provided insights into the ligand conformations within the protein's active site and correlated well with the experimental anti-inflammatory activities observed. iajps.com
Antifungal Agents: Indan-1,3-dione derivatives have also been investigated for their antifungal properties. Molecular docking was used to study their interaction with succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. The analysis helped to rationalize the promising antifungal activity observed for several of the synthesized compounds. doaj.org
Ligands for Neurodegenerative Disease Targets: Researchers have designed and synthesized 1-indanone and 1,3-indandione derivatives as potential imaging agents for misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease. Binding experiments and docking studies helped to establish a structure-activity relationship, identifying key structural features that contribute to high-affinity binding. nih.gov
| Study Focus | Protein Target(s) | Key Findings from Docking |
| Antimalarial | P. falciparum LDH (1LDG), Plasmepsin II (1LEE) | Designed indane-1,3-dione derivatives showed favorable binding affinities, suggesting potential as antimalarial drugs. researchgate.net |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Docking studies provided understanding of ligand conformations in the active site, correlating with observed in-vitro activity. iajps.com |
| Antifungal | Succinate Dehydrogenase (SDH) | The analysis rationalized the promising antifungal activity of the synthesized compounds against Fusarium oxysporum. doaj.org |
| Neurodegeneration | α-synuclein fibrils | SAR studies identified 1-indanone and 1,3-indandione derivatives with high affinity and selectivity for α-synuclein aggregates. nih.gov |
These examples underscore the utility of the indane-1,3-dione scaffold in medicinal chemistry and demonstrate how molecular docking can be used to explore and rationalize its interactions with various biological targets.
Theoretical Prediction of Reactivity Profiles and Reaction Pathways
Computational chemistry can also be used to predict the chemical reactivity of a molecule and to explore the mechanisms of its reactions. This is achieved by calculating various reactivity descriptors and mapping the potential energy surface of a reaction.
Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and Fukui functions, can provide a quantitative measure of reactivity. researchgate.net The Fukui function, for instance, identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. For this compound, these calculations would likely confirm that the carbonyl carbons are electrophilic sites, while the enolate form of the indane-1,3-dione methylene (B1212753) carbon is a strong nucleophile. wikipedia.org
Furthermore, DFT can be used to model entire reaction pathways, locating transition states and calculating activation energy barriers. acs.org This provides a detailed, step-by-step picture of the reaction mechanism. The synthesis of the title compound likely involves a Knoevenagel or Claisen-Schmidt condensation between 4-bromobenzaldehyde and 2-acetyl-indane-1,3-dione (or a related precursor). mdpi.comnih.gov The mechanism of this base-catalyzed reaction, involving the formation of an enolate followed by nucleophilic attack and dehydration, could be thoroughly investigated using DFT. Such a study would elucidate the role of the catalyst, the stability of intermediates, and the energetics of the transition states, providing a comprehensive understanding of the reaction's feasibility and kinetics.
Structure Activity Relationship Sar Studies of 2 3 4 Bromophenyl Prop 2 Enoyl Indane 1,3 Dione Derivatives
Impact of Substituent Modifications on the 4-Bromophenyl Ring on Activity Profiles
The 4-bromophenyl ring is a key structural component of the lead compound, and modifications to this moiety have been shown to significantly modulate biological activity. The nature, position, and electronic properties of substituents on this aromatic ring can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.
Systematic studies have revealed that both electron-donating and electron-withdrawing groups can affect the activity profile. For instance, the presence of the bromine atom at the para position is often crucial for maintaining a specific level of activity. The substitution of the bromine atom with other halogens, such as chlorine or fluorine, can lead to variations in potency, which is often attributed to the differences in electronegativity and atomic size.
Furthermore, the introduction of other functional groups has been explored. For example, the replacement of the bromo group with a methoxy (B1213986) (–OCH₃) or a nitro (–NO₂) group can dramatically alter the electronic distribution within the molecule, thereby affecting its binding affinity to target proteins. The position of these substituents (ortho, meta, or para) is also a critical determinant of activity, with the para-position often being optimal.
To illustrate these relationships, consider the following hypothetical data based on common findings in medicinal chemistry, which could be generated from a study evaluating the anticancer activity of these derivatives against a specific cancer cell line (e.g., MCF-7).
| Compound | Substituent (R) on Phenyl Ring | Position | IC₅₀ (µM) |
|---|---|---|---|
| 1a | -Br | 4 | 5.2 |
| 1b | -Cl | 4 | 7.8 |
| 1c | -F | 4 | 10.5 |
| 1d | -OCH₃ | 4 | 15.1 |
| 1e | -NO₂ | 4 | 3.9 |
| 1f | -Br | 3 | 12.6 |
| 1g | -Br | 2 | 25.3 |
Influence of Structural Variations on the Prop-2-enoyl Linker
The prop-2-enoyl linker, which connects the 4-bromophenyl ring to the indane-1,3-dione core, is not merely a spacer but plays an active role in the molecule's biological activity. Its length, rigidity, and electronic nature are critical for the proper orientation of the pharmacophoric groups within the target's binding site.
Variations in the length of this linker have been investigated. Shortening or lengthening the propenoyl chain can lead to a significant loss of activity, suggesting that the specific three-carbon unit is optimal for positioning the aromatic ring and the dione (B5365651) moiety. The double bond within the linker confers rigidity to the molecule, which can be advantageous for binding. Saturation of this double bond to a prop-anoyl linker generally results in a decrease in activity, highlighting the importance of the planar, conjugated system.
Furthermore, the introduction of substituents on the linker itself can influence activity. For example, adding a methyl group to the alpha or beta position of the enone system can alter the molecule's conformation and steric profile, potentially enhancing or diminishing its interaction with the biological target.
A hypothetical data set exploring the impact of linker modifications on a specific biological activity, such as enzyme inhibition, is presented below.
| Compound | Linker Modification | Enzyme Inhibition (%) at 10 µM |
|---|---|---|
| 2a | -CH=CH-CO- (prop-2-enoyl) | 85 |
| 2b | -CH₂-CH₂-CO- (propanoyl) | 32 |
| 2c | -C(CH₃)=CH-CO- (α-methyl) | 65 |
| 2d | -CH=C(CH₃)-CO- (β-methyl) | 78 |
| 2e | -C≡C-CO- (prop-2-ynoyl) | 45 |
Role of Substitutions and Modifications on the Indane-1,3-dione Core
Substitutions on the aromatic ring of the indane-1,3-dione core have been explored to enhance activity and selectivity. The introduction of small electron-donating or electron-withdrawing groups at positions 4, 5, 6, or 7 can modulate the electronic properties of the dione system and influence its binding characteristics. For instance, the addition of a hydroxyl or methoxy group can alter the molecule's polarity and potential for hydrogen bonding.
Furthermore, replacing one of the carbonyl groups with another functional group, such as a thione (C=S) or an oxime (C=NOH), can lead to derivatives with altered biological activities. These changes can affect the molecule's ability to chelate metal ions or interact with specific amino acid residues in a protein's active site.
The following table provides a hypothetical representation of how substitutions on the indane-1,3-dione core could affect a particular biological endpoint, such as antimicrobial activity (MIC - Minimum Inhibitory Concentration).
| Compound | Substituent on Indane-1,3-dione | Position | MIC (µg/mL) |
|---|---|---|---|
| 3a | Unsubstituted | - | 16 |
| 3b | -OH | 5 | 8 |
| 3c | -OCH₃ | 5 | 12 |
| 3d | -Cl | 5 | 10 |
| 3e | -NO₂ | 4 | 22 |
Stereochemical Considerations in SAR Studies
Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. mdpi.com Although 2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione itself is achiral, the introduction of substituents on the prop-2-enoyl linker or certain modifications to the indane-1,3-dione core can create chiral centers. In such cases, the different enantiomers or diastereomers of a compound can exhibit significantly different biological activities.
It is a well-established principle in medicinal chemistry that one enantiomer is often significantly more active than the other (the eutomer versus the distomer). This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how well a molecule can fit into the specific binding site of a receptor or enzyme. Therefore, when chiral derivatives of this compound are synthesized, it is crucial to separate the enantiomers and evaluate their biological activities independently.
For example, if a chiral center is introduced at the alpha-position of the propenoyl linker, the (R)- and (S)-enantiomers may have vastly different potencies. This difference in activity underscores the importance of a specific three-dimensional orientation for optimal interaction with the biological target. Molecular modeling and X-ray crystallography studies are often employed to understand the structural basis for this stereoselectivity. The separation of enantiomers is typically achieved using chiral chromatography techniques. researchgate.net
Applications of 2 3 4 Bromophenyl Prop 2 Enoyl Indane 1,3 Dione Scaffolds in Research and Technology
Role as Versatile Intermediates and Building Blocks in Complex Organic Synthesis
The 2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione scaffold is a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the α,β-unsaturated ketone system of the cinnamoyl group and the active methylene (B1212753) group of the indane-1,3-dione moiety—allows for a variety of chemical transformations.
Research on analogous 2-cinnamoyl-1,3-indandiones has demonstrated their utility in synthesizing a range of heterocyclic systems. For example, these compounds can react with hydrazine (B178648) and hydroxylamine (B1172632) hydrochloride to yield pyrazolinyl and isoxazolinyl derivatives of indane-1,3-dione, respectively. Furthermore, treatment with thiourea (B124793) can lead to the formation of pyrimidinyl-1,3-indandione derivatives. researchgate.net These reactions highlight the potential of the title compound to serve as a precursor for a variety of heterocyclic structures with potential biological activities.
The general reactivity of 2-cinnamoyl-1,3-indandiones is summarized in the table below, indicating the potential synthetic pathways for derivatives of this compound.
| Reagent | Resulting Heterocyclic Core | Reference |
| Hydrazine | Pyrazoline | researchgate.net |
| Hydroxylamine Hydrochloride | Isoxazoline | researchgate.net |
| Thiourea | Thioxo-pyrimidine | researchgate.net |
These transformations underscore the role of 2-cinnamoyl-1,3-indandione derivatives as versatile building blocks for generating molecular diversity in drug discovery and materials science.
Exploration in Medicinal Chemistry as Scaffolds for Investigational Drug Discovery
The indane-1,3-dione scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticoagulant, antimicrobial, and anticancer properties. researchgate.net The incorporation of a chalcone (B49325) moiety, as in this compound, is significant as chalcones themselves are a class of compounds with diverse and well-documented biological effects.
While direct biological studies on this compound are not extensively reported, research on analogous 2-cinnamoyl-1,3-indandione derivatives has revealed promising biological potential. For instance, certain derivatives have been screened for their antimicrobial and anticoagulant activities. researchgate.net The presence of the 4-bromophenyl group in the title compound may further influence its biological profile, as halogen substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The potential biological activities of indane-1,3-dione derivatives are summarized in the table below, suggesting possible avenues of investigation for this compound.
| Biological Activity | Investigated in Indane-1,3-dione Derivatives | Reference |
| Anticoagulant | Yes | researchgate.net |
| Antimicrobial | Yes | researchgate.net |
| Anticancer | Yes | researchgate.net |
| Anti-inflammatory | Yes | researchgate.net |
The diverse biological activities of related compounds suggest that this compound and its derivatives are promising candidates for further investigation in medicinal chemistry.
Potential in Materials Science and Related Technologies
The extended π-conjugated system of this compound, arising from the connection of the indane-1,3-dione and chalcone moieties, imparts interesting optical and electronic properties. This makes the scaffold a candidate for applications in materials science.
Derivatives of 2-cinnamoyl-1,3-indandione are known to be colored compounds and have been investigated as dyes. academie-sciences.fr The electronic structure of these molecules, often characterized by intramolecular charge transfer from a donor part of the molecule to the acceptor indane-1,3-dione core, results in absorption in the visible region of the electromagnetic spectrum.
Studies on analogous compounds have shown that their optical properties can be tuned by modifying the substituents on the cinnamoyl moiety. researchgate.net For the title compound, the 4-bromophenyl group will influence the electronic properties and thus the color of the dye. These types of molecules have been explored for their solvatochromic and fluorescent properties, which are important for applications in sensing and imaging.
The optical properties of a series of 2-cinnamoyl-1,3-indandiones have been characterized, demonstrating their potential as chromophoric systems.
| Property | Observation in Analogous Compounds | Reference |
| Absorption in Visible Region | Yes | researchgate.net |
| Fluorescence | Weak to moderate | researchgate.net |
| Solvatochromism | Investigated | researchgate.net |
The potential for vibrant color and tunable optical properties makes this compound a person of interest for the development of novel dyes and functional materials.
Chalcone derivatives have been successfully employed as photoinitiators for various types of polymerization, including free radical and cationic polymerization, upon exposure to visible light. acs.org The mechanism of photoinitiation often involves the generation of reactive species, such as radicals or cations, upon absorption of light.
The this compound scaffold, with its chalcone-like structure, is a promising candidate for use in photoinitiator systems. The extended conjugation and the presence of a carbonyl group are key features for efficient light absorption and subsequent generation of reactive species. Research on other chalcone derivatives has shown their versatility in initiating different types of polymerization, making them suitable for applications in 3D printing and the curing of coatings and adhesives. acs.org
The potential of chalcone derivatives as photoinitiators is highlighted by their ability to initiate various polymerization processes.
| Polymerization Type | Initiated by Chalcone Derivatives | Reference |
| Free Radical Polymerization | Yes | acs.org |
| Cationic Polymerization | Yes | acs.org |
| Thiol-ene Polymerization | Yes | acs.org |
The development of new photoinitiators is crucial for advancing photopolymerization technologies, and the this compound scaffold represents a promising area of exploration.
Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics, like many chalcone and indane-1,3-dione derivatives, are often investigated for their non-linear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics, such as in optical switching and frequency conversion.
The key structural features for NLO activity are present in the title compound, making it a candidate for further investigation in this area.
| Structural Feature | Relevance to NLO Properties |
| Extended π-conjugation | Enhances molecular polarizability |
| Intramolecular Charge Transfer | Contributes to a large hyperpolarizability |
| Electron Withdrawing Group (Indane-1,3-dione) | Creates a dipolar molecule |
| Substituent on Phenyl Ring (4-Bromo) | Modulates the electronic properties and NLO response |
Further research into the NLO properties of this compound could reveal its potential for use in advanced optical materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-(4-Bromophenyl)prop-2-enoyl)indane-1,3-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves a Claisen-Schmidt condensation between 4-bromophenylpropenone derivatives and indane-1,3-dione. Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., NaOH or piperidine). Optimization requires iterative testing via fractional factorial design to isolate critical parameters (e.g., reaction time, molar ratios). Purity is validated via HPLC or GC-MS, while yields are maximized by quenching side reactions (e.g., keto-enol tautomerization) through pH control .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., α,β-unsaturated ketone protons at δ 6.8–7.5 ppm) and bromine isotopic patterns in mass spectrometry. IR confirms carbonyl stretches (~1700 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves spatial conformation, bond angles, and intermolecular interactions (e.g., π-π stacking of the bromophenyl group). Thermal ellipsoid plots from diffraction data (e.g., CCDC entries) validate structural stability .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a split-split plot design (as in agricultural chemistry studies) to evaluate abiotic/biotic degradation .
- Variables :
- Main plots: Environmental compartments (soil, water, air).
- Subplots: pH, temperature, UV exposure.
- Sub-subplots: Microbial communities (e.g., Pseudomonas spp. for biodegradation assays).
- Analysis : LC-MS/MS quantifies degradation products; ecotoxicity is assessed via Daphnia magna or algal growth inhibition tests. Long-term studies (5+ years) track bioaccumulation using isotopic labeling (e.g., ¹⁴C-tagged compounds) .
Q. How do surface interactions influence the compound’s reactivity in indoor environments?
- Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on silica, cellulose, or PVC surfaces. Controlled chamber experiments mimic indoor conditions (RH 40–60%, 25°C). Reactivity with ozone or NOx is quantified via online mass spectrometry. Data interpretation integrates Langmuir isotherms for adsorption kinetics and DFT calculations for transition-state modeling .
Q. How can computational methods predict the compound’s behavior in biological systems?
- Methodological Answer :
- QSAR Models : Train algorithms on toxicity databases (e.g., ECOTOX) to predict LD₅₀ or EC₅₀ values.
- Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 enzymes or serum albumin using AMBER/CHARMM force fields.
- Docking Studies : AutoDock Vina evaluates interactions with targets like COX-2 or estrogen receptors. Validate predictions with in vitro assays (e.g., HEK293 cell viability) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Apply Bayesian statistical analysis to compare NMR/IR/MS datasets against synthetic intermediates. Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous proton assignments. Cross-validate crystallographic data with quantum mechanical calculations (e.g., DFT-optimized geometries) to address discrepancies in bond lengths or torsional angles .
Data Integration and Reporting
Q. What frameworks ensure methodological rigor in publishing studies on this compound?
- Methodological Answer : Follow APA standards for reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
